molecular formula C12H18O5 B14629072 Diethyl 3-oxocyclohexane-1,2-dicarboxylate CAS No. 53445-05-9

Diethyl 3-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B14629072
CAS No.: 53445-05-9
M. Wt: 242.27 g/mol
InChI Key: JZQNQCRNIJRGTL-UHFFFAOYSA-N
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Description

Diethyl 3-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H18O5. It features a six-membered cyclohexane ring with two ester groups and a ketone group. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-oxocyclohexane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Diethyl 3-oxocyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-oxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-oxocyclohexane-1,2-dicarboxylate is unique due to its specific arrangement of ester and ketone groups, which allows for a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .

Properties

CAS No.

53445-05-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 3-oxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C12H18O5/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h8,10H,3-7H2,1-2H3

InChI Key

JZQNQCRNIJRGTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(=O)C1C(=O)OCC

Origin of Product

United States

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